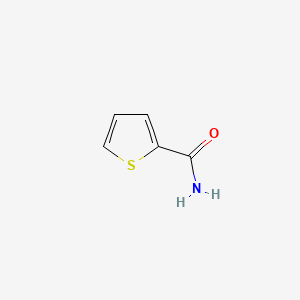

2-Tiofencarboxamida

Descripción general

Descripción

2-Thiophenecarboxamide is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including catalysis, medicine, and materials science. The compound is characterized by the presence of a thiophene ring, which is a five-membered sulfur-containing heterocycle, and a carboxamide group, which is a functional group consisting of a carbonyl group attached to an amine. The thiophene ring imparts unique electronic properties to the molecule, making it a valuable moiety in the design of functional materials and biologically active compounds.

Synthesis Analysis

The synthesis of 2-thiophenecarboxamide derivatives has been explored through various methods. For instance, a Zr-UiO-66 metal-organic framework (MOF) functionalized with thiophene-2-carboxamide was synthesized using a solvothermal procedure, demonstrating high thermal and chemical stability . Another study reported the synthesis of thiophene-2-carbohydrazide under microwave radiation conditions, showcasing a novel approach to creating amide tautomers . Additionally, the synthesis of N-glycosyl-thiophene-2-carboxamides was performed, highlighting the importance of the carbohydrate residue for biological activity .

Molecular Structure Analysis

The molecular structure of 2-thiophenecarboxamide derivatives has been extensively studied using various analytical techniques. X-ray diffraction (XRD) confirmed the endo-isomer amide structure of thiophene-2-carbohydrazide as the kinetically favored isomer . In another study, the crystal structure of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide was determined, revealing intramolecular hydrogen bonding and centrosymmetric dimers in the crystal packing . The conformational analysis of N-glycosyl-thiophene-2-carboxamides was investigated, with X-ray crystal structural analysis showing that the pyranose rings adopted 4C1 conformations .

Chemical Reactions Analysis

2-Thiophenecarboxamide derivatives have been shown to participate in various chemical reactions. The Zr-UiO-66 MOF functionalized with thiophene-2-carboxamide catalyzed the regioselective ring-opening reaction of epoxides with amines, exhibiting significant yields and wide substrate scope . The study of thiophene-2-carbohydrazide revealed its prototropic tautomerization, which is a type of isomerization where a proton is transferred within the molecule . Furthermore, the anion complexation properties of thiophene-2,4- and -2,5-biscarboxamides were investigated, showing their potential as anion receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-thiophenecarboxamide derivatives have been characterized in several studies. The Zr-UiO-66 MOF functionalized with thiophene-2-carboxamide displayed a high BET surface area, indicating its potential as a heterogeneous catalyst . The vibrational properties of N-(biphenyl-2-thiocarbamoyl)-4-phenylcarboxamide were studied using FTIR and FT-Raman spectroscopy, providing insights into the thioamide bands . The thermal behavior and kinetic analysis of thiophene-2-carbohydrazide were determined using FWO and KAS isoconversional kinetic methods .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Se ha diseñado y sintetizado una nueva serie de derivados de la tiofeno-2-carboxamida por su potencial actividad anticancerígena . Estos compuestos se evaluaron por su actividad citotóxica in vitro mediante el ensayo MTT . Entre los compuestos analizados, el derivado con anillo de 4-Cl-fenilo exhibió una potente actividad inhibitoria contra MCF-7, K562, HepG2 y MDA-MB-231 .

Propiedades antioxidantes

Los derivados de la tiofeno-2-carboxamida también se han estudiado por sus propiedades antioxidantes . En particular, los derivados de la 3-amino tiofeno-2-carboxamida promovieron la mayor actividad antioxidante con un porcentaje de inhibición que osciló entre el 62,0% y el 46,9% . Por otro lado, los derivados de la 3-hidroxi tiofeno-2-carboxamida mostraron un porcentaje de inhibición moderado entre el 54,9% y el 28,4%, y los derivados de la 3-metil tiofeno-2-carboxamida exhibieron la menor actividad antioxidante entre el 22,9% y el 12,0% .

Actividad antibacteriana

Los derivados de la tiofeno-2-carboxamida han mostrado una actividad antibacteriana significativa . Por ejemplo, uno de los derivados registró el índice de actividad más alto en comparación con la ampicilina contra dos bacterias grampositivas patógenas (Staphylococcus aureus y Bacillus subtilis) y dos bacterias gramnegativas patógenas (Escherichia coli y Pseudomonas aeruginosa) .

Estudios de acoplamiento molecular

Se han realizado estudios de acoplamiento molecular para los derivados de la tiofeno-2-carboxamida . Estos estudios ayudan a comprender las interacciones entre los residuos de aminoácidos de la enzima y los compuestos . Por ejemplo, los compuestos 3b y 3c mostraron la puntuación de unión más alta con la proteína 2AS1 .

Investigaciones de la teoría funcional de la densidad (DFT)

Las propiedades moleculares y electrónicas de los derivados de la tiofeno-2-carboxamida se han estudiado utilizando la teoría funcional de la densidad (DFT) . Estos estudios revelaron que los derivados de la amina tienen la mayor brecha de energía HOMO-LUMO, mientras que los derivados de la metila fueron los más bajos .

Estrategia sintética

Se ha propuesto una estrategia sintética para la síntesis de derivados de la tiofeno-2-carboxamida sustituidos con grupos hidroxilo, metilo y amino en la posición 3 . Esta estrategia incluye la ciclación de los precursores derivados de etil 2-aril-azo-3-mercapto-3-(fenilamino)acrilato, derivados de 2-acetil-2-aril-azo-tioacetanilida y derivados de N-aril-2-ciano-3-mercapto-3-(fenilamino)acrilamida con N-(4-acetilfenil)-2-cloroacetamida en etóxido de sodio alcohólico .

Mecanismo De Acción

Target of Action

The primary targets of 2-Thiophenecarboxamide are Pantothenate Kinase (PanK) and CTP synthetase (PyrG), which are both essential for RNA, DNA, and Lipids biosynthesis pathways . These enzymes present a fascinating opportunity for anti-mycobacterial drug discovery .

Mode of Action

2-Thiophenecarboxamide interacts with its targets, PanK and PyrG, by inhibiting their activities . This inhibition is achieved through the action of an active metabolite of 2-Thiophenecarboxamide, which is activated by EthA monooxygenase .

Biochemical Pathways

The inhibition of PanK and PyrG by 2-Thiophenecarboxamide affects the biosynthesis pathways of RNA, DNA, and lipids . This results in the inhibition of Mycobacterium tuberculosis (Mtb) growth and survival, thereby presenting a novel multitarget therapy approach .

Pharmacokinetics

The activation of 2-thiophenecarboxamide by etha monooxygenase suggests that it may be metabolized in the body .

Result of Action

The result of 2-Thiophenecarboxamide’s action is the inhibition of Mtb growth and survival . By inhibiting the activities of PanK and PyrG, 2-Thiophenecarboxamide disrupts the biosynthesis pathways of RNA, DNA, and lipids, which are essential for the growth and survival of Mtb .

Action Environment

Factors such as the presence of etha monooxygenase, which activates 2-thiophenecarboxamide, may play a role in its action .

Safety and Hazards

Direcciones Futuras

2-Thiophenecarboxamide derivatives have been incorporated into new pharmaceutical and chemical compounds tested as anti-inflammatory agents . The double functionality of carboxamide/thiophene derivatives drives the study of the structural properties of both 2-thiophenecarboxamides and 2-thiophenecarbamates derivatives in an attempt to elucidate the structure/activity relationships involved in their pharmacological activity .

Propiedades

IUPAC Name |

thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5(7)4-2-1-3-8-4/h1-3H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENPQNAWGQXKCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60206849 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5813-89-8 | |

| Record name | 2-Thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5813-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005813898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-THIOPHENECARBOXAMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60206849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5813-89-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

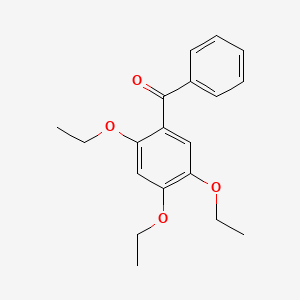

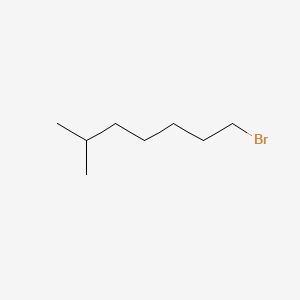

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, compd. with 2-amino-2-methyl-1,3-propanediol (1:1)](/img/structure/B1294598.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-(octyloxy)-](/img/structure/B1294605.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-propoxy-](/img/structure/B1294611.png)